molecular formula C14H21NO2S B272547 4-cyclohexyl-N,N-dimethylbenzenesulfonamide

4-cyclohexyl-N,N-dimethylbenzenesulfonamide

Cat. No. B272547
M. Wt: 267.39 g/mol
InChI Key: DQLCJHDZRDRABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclohexyl-N,N-dimethylbenzenesulfonamide is a chemical compound that is widely used in scientific research. It is also known as Sulfamethoxazole, which is a sulfonamide antibiotic that is commonly used to treat bacterial infections. This compound has various applications in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-N,N-dimethylbenzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, which is an enzyme that is required for the synthesis of folic acid in bacteria. Folic acid is essential for the growth and survival of bacteria, and its inhibition leads to the death of bacteria.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and it has also been found to have anti-inflammatory and immunomodulatory effects. Moreover, it has been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-cyclohexyl-N,N-dimethylbenzenesulfonamide in lab experiments include its high purity, stability, and ease of handling. Moreover, it has a well-established mechanism of action and has been extensively studied in scientific research. However, its limitations include its potential toxicity and the need for caution when handling it.

Future Directions

There are various future directions for the use of 4-cyclohexyl-N,N-dimethylbenzenesulfonamide in scientific research. It can be used for the development of new antibiotics and antifungal agents. Moreover, it can be used for the treatment of oxidative stress-related diseases and as a potential candidate for the development of new anti-inflammatory drugs. Furthermore, its use in coordination chemistry and catalysis can be further explored for the synthesis of new compounds.

Synthesis Methods

The synthesis of 4-cyclohexyl-N,N-dimethylbenzenesulfonamide is a multi-step process that involves the reaction of cyclohexylamine with p-toluenesulfonyl chloride in the presence of a base to form the intermediate 4-cyclohexyl-N,N-dimethylbenzenesulfonyl chloride. This intermediate is then reacted with dimethylamine in the presence of a base to form the final product, this compound.

Scientific Research Applications

4-cyclohexyl-N,N-dimethylbenzenesulfonamide has various applications in scientific research. It is commonly used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. It is also used as a ligand in coordination chemistry and as a catalyst in various reactions. Moreover, it has been found to have antifungal and antibacterial properties, which make it a potential candidate for the development of new antibiotics.

properties

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

4-cyclohexyl-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H21NO2S/c1-15(2)18(16,17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3

InChI Key

DQLCJHDZRDRABC-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2CCCCC2

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.